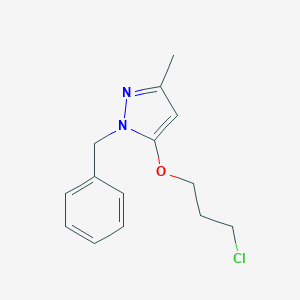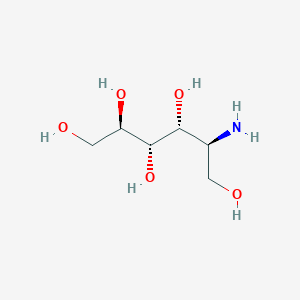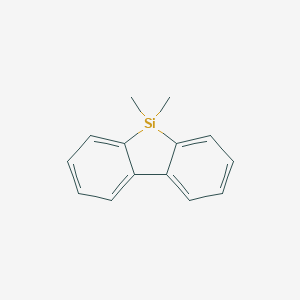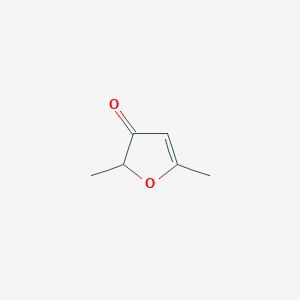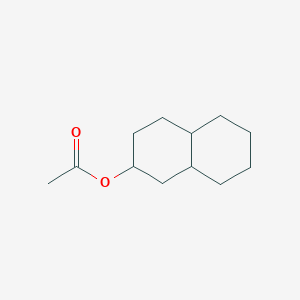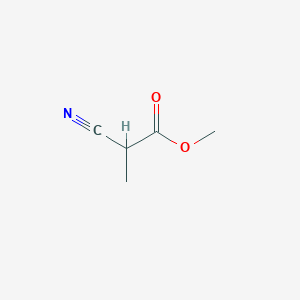
三氧化二锂钴
描述
Lithium cobalt(III) oxide is a class of electrode material that can be used in the fabrication of lithium-ion batteries . It is a dark blue or bluish-gray crystalline solid . The cobalt atoms are formally in the +3 oxidation state, hence the IUPAC name lithium cobalt (III) oxide .
Synthesis Analysis
Lithium cobalt oxide can be synthesized using a wet chemistry synthesis method . A new method has been developed to synthesize lithium cobalt oxide at temperatures as low as 300°C and durations as short as 30 minutes . The traditional synthesis of this compound requires temperatures over 800°C and takes 10 to 20 hours to complete .
Molecular Structure Analysis
The structure of LiCoO2 has been studied with numerous techniques including x-ray diffraction, electron microscopy, neutron powder diffraction, and EXAFS . The solid consists of layers of monovalent lithium cations (Li+) that lie between extended anionic sheets of cobalt and oxygen atoms .
Chemical Reactions Analysis
The exfoliation of lithium cobalt oxide has been studied, revealing key aspects of its soft-chemical exfoliation relating to layered transition metal oxides . The exfoliation yield has a strong dependence on multiple factors, such as the concentration of protons in the powder, the presence of water and hydroxide groups in solution, and the ionic radius and concentration of the intercalating cation .
Physical And Chemical Properties Analysis
Lithium cobalt(III) oxide has a density of 2.0-2.6 g/cm3 . It is insoluble in water . The physico-chemical properties of the lithium cobalt oxide powders are investigated by powder X-ray diffraction (XRD), scanning electron microscopy (SEM), particle-size analysis and charge–discharge cycling .
科学研究应用
Lithium-Ion Batteries
LiCoO2 is widely used in the positive electrodes of lithium-ion batteries . It shows various advantages, including high theoretical capacity, excellent rate capability, and compressed electrode density . It still plays an important role in the lithium-ion battery market .
High-Energy-Density Batteries
LiCoO2 cathodes are used for high-energy-density lithium-ion batteries . Increasing the charging cutoff voltage of LiCoO2 to guarantee higher energy density is a development trend of LiCoO2 cathode materials .
Advanced Lithium-Ion Batteries
LiCoO2 is considered as a potential candidate for advanced applications due to its higher electrochemical performance . However, it suffers some problems related to storage efficiency, safety, and cost .
Structural Modification Research
A lot of research is carried out to improve the properties of LiCoO2, mainly focusing on its structural modification . New synthetic approaches, such as electrospinning, are found to be more attractive in recent years for developing nanomaterial with improved physical and chemical properties .
Electrospun LiCoO2 Nanostructures
Electrospun LiCoO2 nanostructures exhibit high specific surface area, short ionic and electronic diffusion pathways, and mechanical stability, which can enhance the specific capacity and thus the battery performance and safety .
Thin-Film Lithium Batteries
LiCoO2 films are currently the most promising cathode materials for thin-film lithium batteries (TFBs) due to their high volumetric energy density and favorable durability .
作用机制
Target of Action
Lithium cobalt(III) oxide (LiCoO2), also known as lithium cobaltate or lithium cobaltite, is a chemical compound that is commonly used in the positive electrodes of lithium-ion batteries . The primary targets of this compound are the lithium-ion batteries where it serves as a cathode material .
Mode of Action
The structure of LiCoO2 consists of layers of monovalent lithium cations (Li+) that lie between extended anionic sheets of cobalt and oxygen atoms . The cobalt atoms are formally in the trivalent oxidation state (Co3+) and are sandwiched between two layers of oxygen atoms (O2−) . During the operation of lithium-ion batteries, LiCoO2 undergoes redox reactions, which involve the transfer of electrons. These reactions are crucial for the functioning of the battery .
Biochemical Pathways
These interactions induce the release of Co2+ ions and alter the redox state of these biologically important transporters .
Pharmacokinetics
The term pharmacokinetics is typically used to describe the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs within the body The ‘absorption’ can be thought of as the uptake of lithium ions during the charging process, ‘distribution’ as the movement of these ions within the battery, ‘metabolism’ as the redox reactions occurring at the electrodes, and ‘excretion’ as the release of energy during discharge. The exact properties depend on various factors such as the design of the battery and the operating conditions .
Result of Action
The result of the action of LiCoO2 in a lithium-ion battery is the storage and release of electrical energy. During the charging process, lithium ions are intercalated into the LiCoO2 structure, and during discharge, these ions are released, generating an electric current . The interaction of LiCoO2 with NADH and GSH induces the release of Co2+ ions and alters the redox state of these biologically important transporters .
Action Environment
The action of LiCoO2 is influenced by various environmental factors. For instance, the performance of a lithium-ion battery can be affected by temperature, with extreme temperatures potentially leading to reduced performance or even failure. Additionally, the presence of moisture can lead to the degradation of LiCoO2, affecting the lifespan and performance of the battery . In a biological environment, the presence of molecules like NADH and GSH can lead to redox reactions with LiCoO2 .
安全和危害
未来方向
A roadmap for 2030 primarily focuses on lithium-based technologies that use modified nickel cobalt manganese oxide (NMC) materials . The optimized NMC811 has a higher nickel content and a lower cobalt content, in combination with carbon/silicon composite materials that have a high capacitive anode .
属性
IUPAC Name |
lithium;oxido(oxo)cobalt | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.Li.2O/q;+1;;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPBUKRYWOWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-][Co]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiCoO2, CoLiO2 | |
| Record name | Lithium cobalt oxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lithium_cobalt_oxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark blue odorless powder; Insoluble in water; [MSDSonline] | |
| Record name | Lithium cobalt(III) oxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8203 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lithium cobalt(III) oxide | |
CAS RN |
12190-79-3 | |
| Record name | Cobalt lithium oxide (CoLiO2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012190793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt lithium oxide (CoLiO2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cobalt lithium dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






